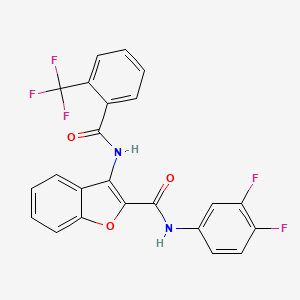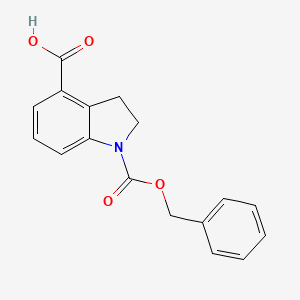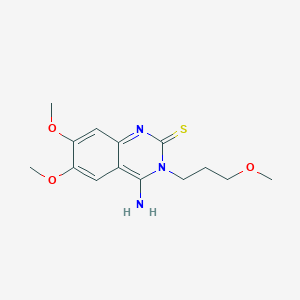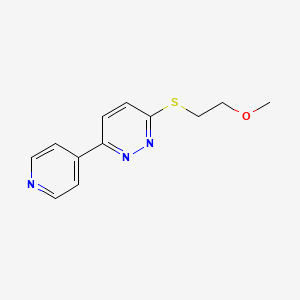![molecular formula C19H16F3N3O2 B2554857 N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide CAS No. 866039-93-2](/img/structure/B2554857.png)
N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide” is a complex organic molecule. It contains a benzyl group, a trifluoromethyl group, a phenyl group, an oxadiazole ring, and a propanamide group . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its ability to improve the physicochemical and pharmacological properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution .Scientific Research Applications
Apoptosis Inducers and Anticancer Agents
N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide and its derivatives have been investigated for their potential as apoptosis inducers and anticancer agents. The chemical genetics approach, utilizing a cell- and caspase-based apoptosis induction assay, identified small molecules with apoptosis-inducing activities. These molecules, including 3-aryl-5-aryl-1,2,4-oxadiazoles, have shown potential in anticancer drug research, from the discovery of potential drugs to understanding signaling pathways and identifying druggable targets (Cai, Drewe, & Kasibhatla, 2006).
Luminescent Properties and White Light Emission
Research into benzothiazole derivatives, which are structurally related to this compound, has revealed their luminescent properties. These compounds exhibit different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process. Their application in white-light-emitting devices demonstrates the potential for flexible and simple fabrication processes for lighting and display technologies (Lu et al., 2017).
Organic Light Emitting Diodes (OLEDs)
Compounds containing the 1,3,4-oxadiazol moiety have been developed for use in OLEDs. These materials, including iridium(III) complexes with 1,3,4-oxadiazol-based ancillary ligands, exhibit green phosphorescence and high photoluminescence quantum efficiency. The efficiency of these OLEDs, particularly in terms of current efficiency and power efficiency, alongside low efficiency roll-off, highlights their suitability for high-performance OLED applications (Jin et al., 2014).
Matrix Metalloproteinase (MMP) Inhibitors in Tissue Damage
In the context of inhibiting MMPs to affect the inflammatory/oxidative process, 3-aryl-5-aryl-1,2,4-oxadiazoles have been synthesized and shown promising results. These compounds, targeting MMP-9 protein, demonstrated appreciable anti-inflammatory and potential wound healing effects, with specific derivatives inhibiting MMP-9 at the nanomolar level. This indicates their potential application in treating conditions involving tissue damage and inflammation (Incerti et al., 2018).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis of the mechanism of action .
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses (for example, in pharmaceuticals or materials science), and the development of methods for its safe and efficient synthesis .
properties
IUPAC Name |
N-benzyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)15-8-4-7-14(11-15)18-24-17(27-25-18)10-9-16(26)23-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQWNZSVGWPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2554775.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(4,6-dimethylpyrimidin-2-yl)methanone](/img/structure/B2554778.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2554781.png)


![N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554787.png)






